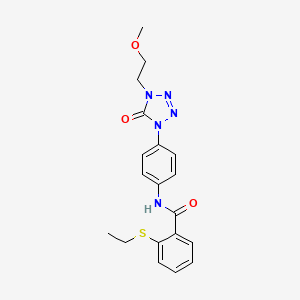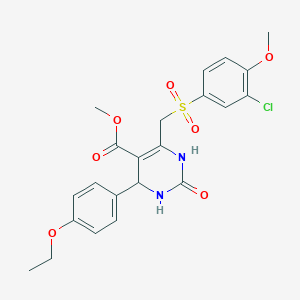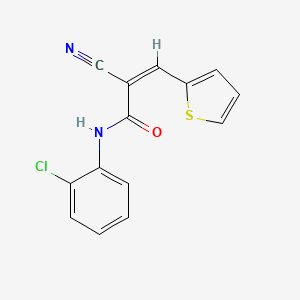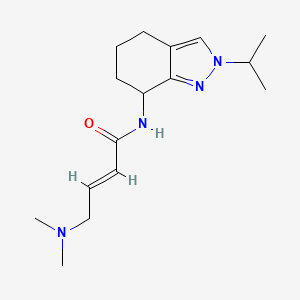
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, also known as APB, is a synthetic compound that has been studied for its potential pharmacological properties. This compound has been found to have a wide range of applications, including as an anti-inflammatory agent, an antioxidant, and a potential treatment for cancer. In
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation of Thiazolidinone Derivatives
A study by Faizi et al. (2017) on 4-thiazolidinone derivatives, which share a structural resemblance with N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, investigated their role as benzodiazepine receptor agonists. These compounds exhibited considerable anticonvulsant activity, highlighting their potential in developing treatments for neurological disorders. The study emphasizes the importance of the thiazolidinone ring and its derivatives in pharmacological research, particularly for their anticonvulsant and sedative-hypnotic activities, without impairing learning and memory in experimental conditions (Faizi et al., 2017).
Antimicrobial Screening of Thiazole Derivatives
Desai et al. (2013) synthesized and conducted antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed significant inhibitory action against various strains of bacteria and fungi. This research demonstrates the thiazole derivatives' potential in addressing microbial diseases, offering a pathway for developing new antimicrobial agents (Desai et al., 2013).
Hypoglycemic and Hypolipidemic Activity of Thiazolidinedione Analogs
In the context of metabolic disorders, Mehendale-Munj et al. (2011) reported on the synthesis and evaluation of novel thiazolidinedione analogs for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. These molecules, sharing a core structural motif with N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, showed significant reduction in blood glucose, cholesterol, and triglyceride levels, underscoring the potential of thiazolidinedione derivatives in managing diabetes and associated metabolic conditions (Mehendale-Munj et al., 2011).
Molecular Structure and Intermolecular Interactions
Karabulut et al. (2014) conducted a study on N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to the structure of interest, focusing on its molecular structure and intermolecular interactions. The research utilized X-ray diffraction and DFT calculations to understand the effects of dimerization and crystal packing on molecular geometry. This study provides insight into the structural analysis crucial for the development of pharmaceutical compounds (Karabulut et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-16(27)22-21(17-9-4-2-5-10-17)25-24(30-22)26-23(28)18-11-8-14-20(15-18)29-19-12-6-3-7-13-19/h2-15H,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRLHWONMTMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)

![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2981916.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid](/img/structure/B2981917.png)




